molecular formula C10H11ClO B8805186 3-(5-Chloro-2-methylphenyl)propanal CAS No. 91880-69-2

3-(5-Chloro-2-methylphenyl)propanal

Cat. No.: B8805186
CAS No.: 91880-69-2
M. Wt: 182.64 g/mol
InChI Key: AJVQZJYIGKQBOP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a 5-chloro-2-methylphenyl group. The chloro and methyl substituents on the benzene ring likely influence its electronic, steric, and reactivity profiles, distinguishing it from other propanal derivatives.

Properties

CAS No.

91880-69-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)propanal

InChI

InChI=1S/C10H11ClO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

AJVQZJYIGKQBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-(5-Chloro-2-methylphenyl)propanal and structurally related compounds:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications
3-(5-Chloro-2-methylphenyl)propanal C₁₀H₁₁ClO 5-chloro, 2-methylphenyl 182.65 g/mol Hypothesized stability from chloro group; potential catalytic or synthetic intermediate .
3-(Methylthio)propanal C₄H₈OS Methylthio (-SCH₃) 104.17 g/mol High odor activity value (OAV) in peanuts; formed via Maillard/Strecker degradation .
3-(Ethylthio)propanal C₅H₁₀OS Ethylthio (-SC₂H₅) 118.20 g/mol Influences principal component analysis (PCA) correlations in volatile profiles .
3-(5-Chloro-2-phenylmethoxyphenyl)propanal C₁₆H₁₅ClO₂ 5-chloro, 2-phenylmethoxyphenyl 274.74 g/mol Increased steric hindrance from phenylmethoxy group; potential pharmaceutical applications .
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal C₁₀H₈ClF₃O 3-chloro, 5-trifluoromethylphenyl 236.62 g/mol High electronegativity from CF₃; altered reactivity in organofluorine chemistry .

Reactivity and Functional Behavior

  • Catalytic Adsorption : Propanal derivatives adsorb differently on NiMoS catalysts. Simple propanal forms di-sigma bonds via C-Ni and O-Mo interactions, while aromatic analogs like 3-(5-Chloro-2-methylphenyl)propanal may exhibit enhanced adsorption due to aromatic π-electron systems .
  • Volatility and Sensory Impact : Sulfur-containing analogs (e.g., 3-(methylthio)propanal) dominate in flavor chemistry due to low odor thresholds, whereas chloro-substituted derivatives like the target compound are less likely to contribute to aroma but may exhibit greater thermal stability .

Key Research Findings

Substituent Effects :

  • Chloro and methyl groups enhance steric and electronic effects, making 3-(5-Chloro-2-methylphenyl)propanal more stable but less volatile than sulfur-containing analogs .
  • Trifluoromethyl groups (as in 3-(3-chloro-5-(trifluoromethyl)phenyl)propanal) introduce strong electronegativity, altering reactivity in cross-coupling reactions .

Applications :

  • Sulfur-containing derivatives are critical in food flavoring (e.g., roasted peanuts), whereas chloro-substituted propanals may serve as intermediates in agrochemical or pharmaceutical synthesis .

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